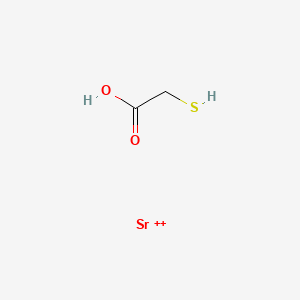
Mercaptoacetic acid, strontium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercaptoacetic acid, strontium salt is a chemical compound formed by the reaction of mercaptoacetic acid with strontium. Mercaptoacetic acid, also known as thioglycolic acid, is an organosulfur compound with the formula HSCH₂COOH. It contains both a thiol (mercaptan) and a carboxylic acid functional group. The strontium salt of mercaptoacetic acid is used in various applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mercaptoacetic acid is typically synthesized by the reaction of sodium or potassium chloroacetate with alkali metal hydrosulfide in an aqueous medium . The strontium salt can be prepared by reacting mercaptoacetic acid with strontium hydroxide or strontium carbonate under controlled conditions. The reaction is usually carried out in an aqueous solution, and the resulting product is isolated by filtration and drying.
Industrial Production Methods
Industrial production of mercaptoacetic acid involves the reaction of chloroacetic acid with sodium hydrosulfide. The process is carried out in large reactors with precise control of temperature and pH to ensure high yield and purity. The strontium salt is then produced by neutralizing the mercaptoacetic acid with strontium hydroxide or strontium carbonate.
Analyse Chemischer Reaktionen
Types of Reactions
Mercaptoacetic acid, strontium salt undergoes various chemical reactions due to the presence of both thiol and carboxylic acid functional groups. Some of the common reactions include:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and acyl chlorides are commonly used reagents.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Alcohols and thiols.
Substitution: Thioesters and thioethers.
Wissenschaftliche Forschungsanwendungen
Mercaptoacetic acid, strontium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Employed in the preparation of thioglycolate media for bacteriological research.
Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceuticals.
Industry: Utilized in the production of PVC stabilizers and as a depilatory agent in cosmetic formulations
Wirkmechanismus
The mechanism of action of mercaptoacetic acid, strontium salt involves the interaction of its thiol and carboxylic acid groups with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the stability and activity of enzymes and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Mercaptoacetic acid, strontium salt can be compared with other similar compounds such as:
Calcium thioglycolate: Used in depilatory creams and hair removal products.
Sodium thioglycolate: Employed in bacteriological media and as a reducing agent.
Ammonium thioglycolate: Used in hair perming solutions.
The uniqueness of this compound lies in its specific interactions with strontium ions, which can impart distinct properties such as enhanced stability and reactivity in certain applications .
Eigenschaften
CAS-Nummer |
38337-95-0 |
|---|---|
Molekularformel |
C2H4O2SSr+2 |
Molekulargewicht |
179.74 g/mol |
IUPAC-Name |
strontium;2-sulfanylacetic acid |
InChI |
InChI=1S/C2H4O2S.Sr/c3-2(4)1-5;/h5H,1H2,(H,3,4);/q;+2 |
InChI-Schlüssel |
YDYVEEZRHSAYMD-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)S.[Sr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



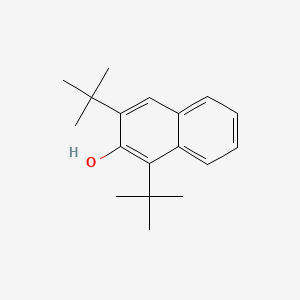
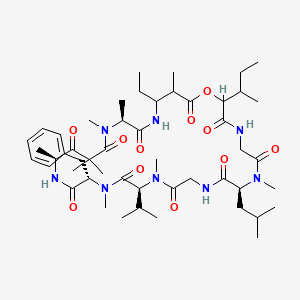


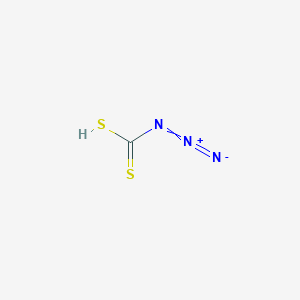
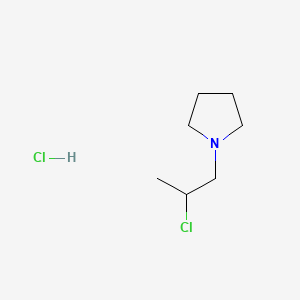

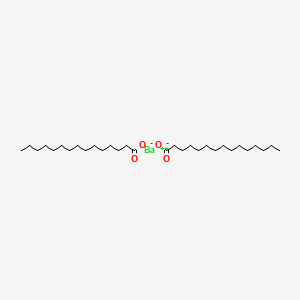


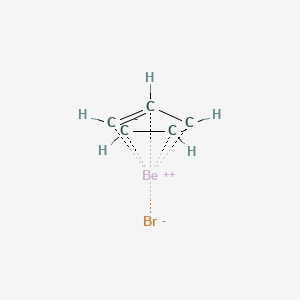

![3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B12646965.png)
